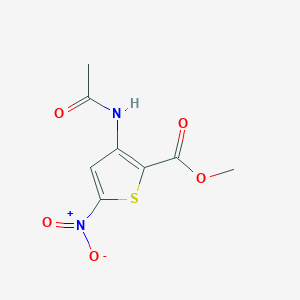

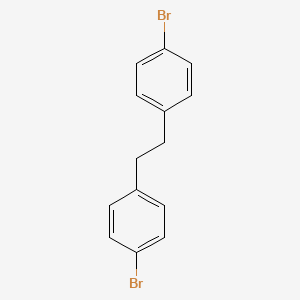

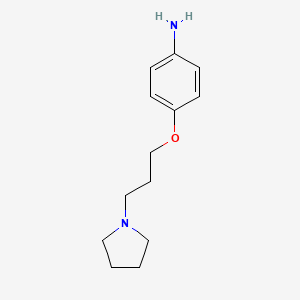

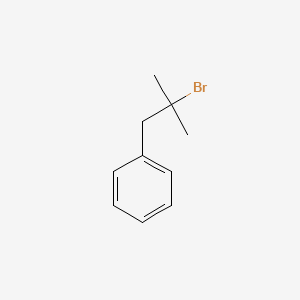

![molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2](/img/structure/B1282098.png)

2-[(Propylamino)methyl]phenol

Vue d'ensemble

Description

The compound "2-[(Propylamino)methyl]phenol" is a member of the alkylaminophenol family, which is a group of compounds characterized by the presence of an amino group attached to a phenol moiety through an alkyl chain. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss various alkylaminophenol derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of alkylaminophenol compounds can be achieved through various methods. For instance, the Petasis reaction is employed to synthesize a biologically important alkylaminophenol compound, as reported in the study of a molecule with a hydroxymethyl and pyrrolidinyl group attached to the phenol ring . Another method involves the condensation of salicylaldehyde with amines, as seen in the preparation of an imine compound . Additionally, N-alkylation reactions are used to synthesize o-benzylamino phenol from o-amino phenylmethyl ether . These methods highlight the versatility in synthesizing alkylaminophenol derivatives.

Molecular Structure Analysis

The molecular structure of alkylaminophenol derivatives is often characterized using techniques such as X-ray crystallography, IR spectra, and NMR spectroscopy. For example, the crystal structure of a trimethoxy-methylbenzylideneamino phenol derivative was determined to adopt an E configuration at the C=N functional bond, with a dihedral angle between the two phenyl rings . Another study reported the crystal structure of a hydroxyethylamino ethylimino methyl phenol at 130K, revealing two independent units in the crystal structure . These studies provide detailed insights into the molecular geometry and conformation of alkylaminophenol compounds.

Chemical Reactions Analysis

Alkylaminophenol compounds can undergo various chemical reactions, including reduction reactions. For instance, the reduction of an imine compound to an amine with sodium borohydride was monitored by infrared spectroscopy, demonstrating the transformation of the C=N double bond to a C-N single bond . These reactions are crucial for modifying the chemical structure and properties of alkylaminophenol derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylaminophenol compounds are characterized using computational and experimental methods. Quantum chemical calculations, such as density functional theory (DFT), are used to predict electronic and structural properties, including bond lengths, angles, HOMO and LUMO energies, and NLO analysis . Experimental techniques like FTIR, UV-Vis, and NMR spectroscopy support these computational studies, providing a comprehensive understanding of the properties of these compounds. Additionally, the antibacterial and antifungal activities of certain derivatives have been evaluated, indicating the potential for these compounds in therapeutic applications .

Applications De Recherche Scientifique

Hemoglobin Oxygen Affinity Modulation : Compounds structurally related to 2-[(Propylamino)methyl]phenol have been investigated for their ability to modulate the oxygen affinity of hemoglobin. This research is significant for clinical and biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Antimicrobial Activity : Non-halogenated phenolic compounds, which include 2-[(Propylamino)methyl]phenol derivatives, have been used as antiseptics for over a century. Their effectiveness in controlling microbial growth in foods and other applications has gained recent recognition (Davidson & Brandén, 1981).

Catalytic Applications : Certain derivatives of 2-[(Propylamino)methyl]phenol have been studied for their use in catalytic alkylation reactions. These compounds show potential in facilitating chemical synthesis processes (Qian et al., 2011).

Phenolic Metabolism Research : Studies on the metabolism of N-alkylamphetamines in rats have identified phenolic compounds as major in vivo metabolites, which are structurally related to 2-[(Propylamino)methyl]phenol. This research is crucial for understanding the metabolic pathways and potential effects of these compounds (Coutts et al., 1976).

Antioxidant and Biological Activities : Studies on the antioxidant and biological activities of various phenolic compounds, including derivatives of 2-[(Propylamino)methyl]phenol, have demonstrated their potential in various applications, ranging from food preservation to pharmaceuticals (Mastelić et al., 2008).

Phenolic Compounds in Environmental Studies : Environmental phenols, including derivatives similar to 2-[(Propylamino)methyl]phenol, have been studied for their presence in various environmental samples, highlighting their widespread use and potential impact on human health and the environment (Mortensen et al., 2014).

Safety And Hazards

Orientations Futures

Recently, zeolites have been widely used as one of the most promising catalysts in the heterogeneous catalytic ozonation process to degrade phenol and its derivatives because they provide a large specific surface area, high active site density, and excellent shape-selective properties as a catalyst .

Propriétés

IUPAC Name |

2-(propylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHMTAQXBQRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514571 | |

| Record name | 2-[(Propylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Propylamino)methyl]phenol | |

CAS RN |

84672-90-2 | |

| Record name | 2-[(Propylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?

A1: The provided abstract from Semantic Scholar [] lists 2-[(Propylamino)methyl]phenol as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1282038.png)